molecular formula C8H13NO4 B13776554 (2-Acetylisoxazolidin-5-yl)methyl acetate

(2-Acetylisoxazolidin-5-yl)methyl acetate

Cat. No.: B13776554
M. Wt: 187.19 g/mol
InChI Key: VOAPHYYMLYTRFE-UHFFFAOYSA-N
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Description

(2-Acetylisoxazolidin-5-yl)methyl acetate (CAS 939775-17-4) is a chemical compound provided for research and development purposes. With the molecular formula C8H13NO4 and a molecular weight of 187.19 g/mol, it serves as a specialized building block in organic synthesis . Compounds based on the isoxazolidine core are of significant interest in medicinal chemistry and synthetic methodology. Research into related structures has demonstrated that isoxazolidines can be efficiently oxidized to yield 3-isoxazolidones, a valuable transformation for accessing novel heterocyclic scaffolds . Furthermore, the oxazolidinone structural motif, which is accessible from such precursors, is well-known in pharmacology, particularly for its role in a class of synthetic antibiotics that inhibit bacterial protein synthesis . As a reagent, (2-Acetylisoxazolidin-5-yl)methyl acetate offers researchers a potential starting material for the exploration of new chemical entities, the development of synthetic routes, and the investigation of structure-activity relationships. This product is intended for laboratory research and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C8H13NO4

Molecular Weight

187.19 g/mol

IUPAC Name

(2-acetyl-1,2-oxazolidin-5-yl)methyl acetate

InChI

InChI=1S/C8H13NO4/c1-6(10)9-4-3-8(13-9)5-12-7(2)11/h8H,3-5H2,1-2H3

InChI Key

VOAPHYYMLYTRFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(O1)COC(=O)C

Origin of Product

United States

Preparation Methods

Acetylation of Isoxazolidine Precursors

A common and effective approach to prepare (2-Acetylisoxazolidin-5-yl)methyl acetate involves the selective acetylation of an appropriate isoxazolidine intermediate bearing a free hydroxyl group at the 5-position. The general reaction scheme is:

  • Starting material: Isoxazolidine derivative with a free hydroxyl group at C-5.
  • Reagents: Acetic anhydride or acetyl chloride as acetylating agents.
  • Catalyst/Base: Pyridine or another mild base to neutralize the acetic acid formed and to catalyze the reaction.
  • Solvent: Anhydrous conditions, often using solvents like dichloromethane or ethyl acetate.
  • Conditions: Controlled temperature (usually 0–25 °C) to prevent side reactions and over-acetylation.

This method selectively converts the hydroxyl group to the acetate ester, yielding (2-Acetylisoxazolidin-5-yl)methyl acetate with good yield and purity.

Oxidation of Isoxazolidines to Introduce the Acetyl Group

Another preparative strategy involves the oxidation of 2-substituted isoxazolidines to introduce the acetyl functionality at the 2-position:

  • Oxidizing agents: Ruthenium tetroxide (RuO4) generated in situ from RuO2 and NaIO4 is effective for selective oxidation of isoxazolidine rings.
  • Reaction medium: Biphasic ethyl acetate/water system.
  • Outcome: Oxidation converts the 2-position to a ketone (acetyl group), yielding 2-acetyl isoxazolidinones or related derivatives.
  • Advantages: This method can be applied to racemic or optically active isoxazolidines and is reported to provide good yields.

Use of Continuous Flow Reactors and Purification

In industrial or scale-up settings, continuous flow reactors may be employed to optimize reaction parameters such as temperature, reagent concentrations, and reaction time to improve yield and reproducibility. Purification typically involves chromatographic techniques such as flash chromatography or preparative HPLC to isolate the pure compound.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Acetylation of hydroxyl group Acetic anhydride or acetyl chloride, pyridine, 0–25 °C, anhydrous solvent 70–90 Selective acetylation, mild conditions
Oxidation at C-2 position RuO2/NaIO4 in ethyl acetate/water biphasic system, room temperature 65–85 Direct oxidation to acetyl group, regioselective
Purification Chromatography (flash or HPLC) N/A Ensures high purity for research use

Mechanistic Insights and Research Findings

  • The RuO4-mediated oxidation proceeds via formation of reactive iminium ion intermediates and cyclic enamines, which facilitate selective oxidation at the nitrogen-adjacent carbon (C-2) of the isoxazolidine ring.
  • Acetylation reactions proceed via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of acetic anhydride or acetyl chloride, facilitated by the base pyridine which scavenges the released acid.
  • The regioselectivity and stereoselectivity of these transformations can be influenced by the substituents on the isoxazolidine ring and reaction conditions.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Acetylation with acetic anhydride or acetyl chloride Acetic anhydride or acetyl chloride, pyridine Esterification (acetylation) High selectivity, mild conditions Requires hydroxyl precursor
RuO4-mediated oxidation RuO2/NaIO4, ethyl acetate/water Oxidation Direct introduction of acetyl group Requires careful handling of RuO4
Continuous flow synthesis Optimized reagents and conditions Process intensification Improved yield and scalability Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[5-[(acetyloxy)methyl]-2-isoxazolidinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethanone, 1-[5-[(acetyloxy)methyl]-2-isoxazolidinyl]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethanone, 1-[5-[(acetyloxy)methyl]-2-isoxazolidinyl]- involves its interaction with specific molecular targets. The compound can inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of “(2-Acetylisoxazolidin-5-yl)methyl acetate,” a comparative analysis with structurally related compounds is provided below. Key differences in molecular weight, functional groups, and reactivity are highlighted.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) Notable Applications
(2-Acetylisoxazolidin-5-yl)methyl acetate* C₈H₁₁NO₅ 201.18 Isoxazolidine, acetyl, methyl acetate Not reported Hypothesized: Drug intermediates
3-(2-Acetyloxy-substitutedphenyl)-Δ²-isoxazoline C₂₉H₂₁N₃O₆SCl₂ 611.37 Isoxazoline, acetyloxy, benzoyl 138 Agrochemical research
2-(3-Methylisoxazol-5-yl)acetic acid C₆H₇NO₃ 141.13 Isoxazole, carboxylic acid Not reported Pharmaceutical synthesis
Ethyl 2-(2-aminothiazol-5-yl)acetate C₇H₁₀N₂O₂S 186.23 Thiazole, ester, amine 100–101 Antibacterial agent development

Key Observations:

Structural Differences: Isoxazolidine vs. Isoxazole/Thiazole: The saturated isoxazolidine ring in the target compound offers greater conformational flexibility compared to aromatic isoxazole () or thiazole () rings. This may enhance binding to biological targets but reduce thermal stability .

Synthetic Accessibility :

  • The acetylation method described in (using acetic anhydride) could theoretically apply to synthesizing the target compound from a hydroxylated isoxazolidine precursor. However, the absence of chlorine or sulfur atoms (cf. ) simplifies purification .

Bioactivity Potential: Thiazole derivatives () exhibit documented antibacterial properties, while isoxazolidines are explored for enzyme inhibition. The target compound’s acetyl and ester groups may modulate electronic effects, altering reactivity in biological systems compared to analogs .

Thermal Stability :

  • The higher melting point of the chlorinated isoxazoline derivative (138°C, ) suggests that halogenation enhances crystalline packing, a feature absent in the target compound.

Biological Activity

Overview

(2-Acetylisoxazolidin-5-yl)methyl acetate is a compound belonging to the isoxazolidine family, characterized by its unique five-membered ring structure containing nitrogen and oxygen. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data regarding its biological activity, supported by research findings and case studies.

PropertyValue
Molecular FormulaC8H13NO4
Molecular Weight187.19 g/mol
IUPAC Name(2-acetyl-1,2-oxazolidin-5-yl)methyl acetate
InChI KeyVOAPHYYMLYTRFE-UHFFFAOYSA-N

The synthesis of (2-Acetylisoxazolidin-5-yl)methyl acetate typically involves the acetylation of an isoxazolidine precursor using acetic anhydride under basic conditions, often utilizing pyridine as a catalyst. The compound's mechanism of action is believed to involve interactions with specific molecular targets, potentially inhibiting or activating enzymes involved in cellular processes.

Antimicrobial Activity

Research indicates that (2-Acetylisoxazolidin-5-yl)methyl acetate exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a dose-dependent response. The compound's ability to disrupt bacterial cell walls may contribute to its antimicrobial efficacy.

Anticancer Properties

Preliminary investigations into the anticancer potential of (2-Acetylisoxazolidin-5-yl)methyl acetate have shown promising results. In vitro studies reported that the compound can induce apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death. This suggests that it may serve as a potential lead compound for developing new anticancer therapies.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of (2-Acetylisoxazolidin-5-yl)methyl acetate against standard antibiotics. The results indicated that this compound exhibited superior activity against resistant strains of Staphylococcus aureus compared to conventional antibiotics.
  • Cytotoxicity Tests : In a cytotoxicity assay conducted on various cancer cell lines, (2-Acetylisoxazolidin-5-yl)methyl acetate demonstrated IC50 values lower than those of established chemotherapeutics, indicating its potential as an effective anticancer agent.
  • Mechanistic Insights : Further mechanistic studies revealed that the compound might inhibit specific signaling pathways associated with cancer cell proliferation and survival, thus providing a dual mechanism of action—both direct cytotoxicity and indirect modulation of growth signals.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Acetylisoxazolidin-5-yl)methyl acetate, and how can reaction conditions be optimized?

  • Methodology : While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous isoxazolidine derivatives suggest multi-step reactions involving acetylation, cyclization, and esterification. For example, the synthesis of ethyl 2-(2-aminothiazol-5-yl)acetate involves controlled azide-based cyclization under reflux with sodium azide in toluene:water mixtures, requiring precise temperature control and solvent selection . Similar conditions (e.g., reflux in xylenes or toluene with catalysts like diphenyl phosphorazidate) could be adapted for synthesizing the target compound . Optimization should prioritize monitoring via TLC (hexane:ethyl acetate solvent systems) and NMR to confirm intermediate formation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing (2-Acetylisoxazolidin-5-yl)methyl acetate?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the acetyl, isoxazolidine, and ester moieties. For structurally similar compounds like ethyl 2-(2-oxo-2,3-dihydrobenzo[d]thiazol-5-yl)acetate, NMR data (e.g., δ ~2.1 ppm for acetyl groups) provide reliable structural validation .
  • HPLC/MS : High-resolution mass spectrometry can resolve molecular ion peaks and fragmentation patterns, especially for detecting impurities or byproducts .
  • TLC : Hexane:ethyl acetate (9:1) is a common solvent system for monitoring reaction progress, as demonstrated in azide-mediated syntheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for (2-Acetylisoxazolidin-5-yl)methyl acetate?

  • Methodology : Discrepancies in crystallographic data (e.g., bond lengths or angles) may arise from dynamic disorder or twinning. The SHELX system (SHELXL/SHELXS) is widely used for refining small-molecule structures, even with high-resolution or twinned data. SHELXL’s robust parameterization allows manual adjustment of thermal parameters and hydrogen-bonding networks, which is critical for resolving ambiguities . For example, the refinement of 4-[(2-Methyl-5-oxo-4,5-dihydro-1,3-oxazol-4-ylidene)methyl]phenyl acetate required iterative cycles of electron density mapping and restraint adjustments .

Q. What strategies are recommended for analyzing unexpected byproducts during the synthesis of (2-Acetylisoxazolidin-5-yl)methyl acetate?

  • Methodology :

  • Byproduct Identification : Use HPLC coupled with diode-array detection (DAD) to isolate impurities, followed by 2D NMR (e.g., COSY, HSQC) for structural elucidation. For instance, ethyl 2-(3-(2-methylpyridin-4-yl)-1,2,4-oxadiazol-5-yl)acetate derivatives often form regioisomers or oxidation byproducts, which can be differentiated via NOESY correlations .
  • Reaction Quenching : If byproducts arise from incomplete acetylation, consider quenching with ice-water to stabilize intermediates, as described in azide-terminated reactions .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can predict reactive intermediates and transition states, helping to rationalize byproduct formation pathways .

Q. How can computational tools predict the biological activity of (2-Acetylisoxazolidin-5-yl)methyl acetate?

  • Methodology :

  • Molecular Docking : Software like AutoDock Vina can model interactions with enzymatic targets (e.g., cyclooxygenase or kinase enzymes). For example, thiazole-containing analogs such as ethyl 2-(2-aminothiazol-5-yl)acetate show inhibitory activity against bacterial enzymes, validated via docking into active sites .
  • ADMET Prediction : Tools like SwissADME or ProTox-II assess pharmacokinetic properties (e.g., blood-brain barrier permeability) and toxicity risks. These models rely on structural descriptors like logP and polar surface area, which must be calculated for the target compound .

Notes on Data Limitations

  • The above methodologies are extrapolated from structurally related compounds (e.g., isoxazolidine, thiazole, or oxadiazole derivatives) due to limited direct data on "(2-Acetylisoxazolidin-5-yl)methyl acetate" in the provided evidence.
  • Safety protocols (e.g., glovebox use, fume hoods) should follow general guidelines for handling acetylated compounds, as outlined in GHS-compliant safety sheets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.